7-Methoxy-2-(pyridin-2-yl)-1-benzofuran-4-carbaldehyde
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Overview
Description
7-Methoxy-2-(pyridin-2-yl)benzofuran-4-carbaldehyde is a heterocyclic compound that belongs to the benzofuran family. Benzofuran derivatives are known for their wide range of biological activities, including antimicrobial, anticancer, and antiviral properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-2-(pyridin-2-yl)benzofuran-4-carbaldehyde typically involves the cyclization of appropriate precursors. One common method includes the reaction of 6-bromo-2-hydroxy-3-methoxybenzaldehyde with pyridine-2-carbaldehyde under specific conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst to facilitate the cyclization process.
Chemical Reactions Analysis
Types of Reactions: 7-Methoxy-2-(pyridin-2-yl)benzofuran-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products:
Oxidation: 7-Methoxy-2-(pyridin-2-yl)benzofuran-4-carboxylic acid.
Reduction: 7-Methoxy-2-(pyridin-2-yl)benzofuran-4-methanol.
Substitution: Various substituted benzofuran derivatives depending on the reagents used.
Scientific Research Applications
7-Methoxy-2-(pyridin-2-yl)benzofuran-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Mechanism of Action
The mechanism of action of 7-Methoxy-2-(pyridin-2-yl)benzofuran-4-carbaldehyde is not fully understood. it is believed to interact with specific molecular targets and pathways, leading to its observed biological effects. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes .
Comparison with Similar Compounds
Psoralen: A benzofuran derivative used in the treatment of skin diseases such as psoriasis.
8-Methoxypsoralen: Another benzofuran derivative with similar applications.
Angelicin: A benzofuran derivative with anticancer properties.
Uniqueness: 7-Methoxy-2-(pyridin-2-yl)benzofuran-4-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methoxy group, a pyridinyl group, and an aldehyde group makes it a versatile compound for various applications.
Properties
CAS No. |
185406-91-1 |
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Molecular Formula |
C15H11NO3 |
Molecular Weight |
253.25 g/mol |
IUPAC Name |
7-methoxy-2-pyridin-2-yl-1-benzofuran-4-carbaldehyde |
InChI |
InChI=1S/C15H11NO3/c1-18-13-6-5-10(9-17)11-8-14(19-15(11)13)12-4-2-3-7-16-12/h2-9H,1H3 |
InChI Key |
ZUMQCOVTRGFXAU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C=C1)C=O)C=C(O2)C3=CC=CC=N3 |
Origin of Product |
United States |
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